6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
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Overview
Description
6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: is a heterocyclic organic compound that features a pyrrolo[3,2-c]pyridine core structure with a chlorine atom at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and alkyl halides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation reactions could lead to the formation of pyridine N-oxides .
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: It can serve as a core structure for designing inhibitors of specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials .
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
4-chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but with the chlorine atom at the 4-position.
6-chloro-1H-pyrazolo[4,3-c]pyridine: Similar core structure but with a pyrazole ring instead of a pyrrole ring
Uniqueness: 6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4ClN3 |
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Molecular Weight |
177.59 g/mol |
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-3-6-5(1-2-11-6)7(4-10)12-8/h1-3,11H |
InChI Key |
GIRQDBMUQMTSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=NC(=C21)C#N)Cl |
Origin of Product |
United States |
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